molecular formula C12H22O3 B13884256 Ethyl 4-(4-hydroxycyclohexyl)butanoate CAS No. 116941-08-3

Ethyl 4-(4-hydroxycyclohexyl)butanoate

Cat. No.: B13884256
CAS No.: 116941-08-3
M. Wt: 214.30 g/mol
InChI Key: DFOWMGNJIGRYCX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxycyclohexyl)butanoate is an ester derivative of butanoic acid, characterized by a 4-hydroxycyclohexyl substituent at the fourth carbon of the butanoate chain. This compound combines a polar hydroxyl group with a lipophilic cyclohexane ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

116941-08-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 4-(4-hydroxycyclohexyl)butanoate

InChI

InChI=1S/C12H22O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10-11,13H,2-9H2,1H3

InChI Key

DFOWMGNJIGRYCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CCC(CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-hydroxycyclohexyl)butanoate typically involves the esterification of 4-(4-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-(4-hydroxycyclohexyl)butanoic acid+ethanolacid catalystethyl 4-(4-hydroxycyclohexyl)butanoate+water\text{4-(4-hydroxycyclohexyl)butanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(4-hydroxycyclohexyl)butanoic acid+ethanolacid catalyst​ethyl 4-(4-hydroxycyclohexyl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products Formed

    Hydrolysis: 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.

    Reduction: 4-(4-hydroxycyclohexyl)butanol.

    Oxidation: 4-(4-oxocyclohexyl)butanoate.

Scientific Research Applications

Ethyl 4-(4-hydroxycyclohexyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-hydroxycyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-hydroxycyclohexyl)butanoic acid, which may interact with biological pathways to exert its effects. The hydroxyl group on the cyclohexyl ring can also participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility vs. Bioavailability : While the hydroxyl group enhances water solubility, it may reduce membrane permeability, necessitating prodrug strategies for pharmaceutical use .
  • Thermal Stability : Cyclohexyl esters generally exhibit higher thermal stability than aromatic analogs due to reduced resonance effects, making the target compound suitable for high-temperature industrial processes.

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